molecular formula C97H195BrO48 B12418121 m-PEG48-Br

m-PEG48-Br

Cat. No.: B12418121
M. Wt: 2209.5 g/mol
InChI Key: HKBUEDPPVIUYIS-UHFFFAOYSA-N
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Description

m-PEG48-Br: is a polyethylene glycol (PEG)-based PROTAC linker. It is used in the synthesis of a series of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to selectively degrade target proteins by leveraging the ubiquitin-proteasome system within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of m-PEG48-Br involves the reaction of polyethylene glycol (PEG) with bromoethane under specific conditions. The reaction typically requires the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction where the hydroxyl group of PEG is replaced by the bromo group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of advanced equipment and techniques to ensure high yield and purity. The reaction conditions are optimized to achieve reproducible results, and the product is purified using techniques such as column chromatography.

Chemical Reactions Analysis

Types of Reactions: m-PEG48-Br primarily undergoes substitution reactions due to the presence of the bromo group. It can react with various nucleophiles, such as amines and thiols, to form new compounds.

Common Reagents and Conditions:

    Reagents: Nucleophiles like amines, thiols, and alcohols.

    Conditions: The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and under anhydrous conditions to prevent hydrolysis.

Major Products: The major products formed from these reactions are PEG derivatives with different functional groups, depending on the nucleophile used. For example, reaction with an amine would yield a PEG-amine derivative.

Scientific Research Applications

Chemistry: m-PEG48-Br is used as a linker in the synthesis of PROTACs, which are valuable tools in chemical biology for studying protein function and for developing targeted therapies.

Biology: In biological research, this compound is used to create PROTACs that can selectively degrade specific proteins, allowing researchers to study the effects of protein degradation on cellular processes.

Medicine: this compound-based PROTACs are being explored as potential therapeutic agents for various diseases, including cancer and neurodegenerative disorders. By selectively degrading disease-causing proteins, these compounds offer a novel approach to treatment.

Industry: In the pharmaceutical industry, this compound is used in the development of new drugs and therapeutic agents. Its ability to link different ligands makes it a versatile tool for drug discovery and development.

Mechanism of Action

m-PEG48-Br functions as a linker in PROTACs, which consist of two ligands connected by a linker. One ligand binds to the target protein, while the other binds to an E3 ubiquitin ligase. The PROTAC brings the target protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .

Comparison with Similar Compounds

    m-PEG-NHS ester: Another PEG-based linker used in the synthesis of PROTACs.

    m-PEG-azide: A PEG-based linker with an azide functional group, used for click chemistry reactions.

    m-PEG-thiol: A PEG-based linker with a thiol group, used for conjugation to maleimide-containing compounds.

Uniqueness: m-PEG48-Br is unique due to its bromo group, which allows for specific substitution reactions with nucleophiles. This makes it a versatile linker for the synthesis of various PROTACs and other PEG derivatives.

Properties

Molecular Formula

C97H195BrO48

Molecular Weight

2209.5 g/mol

IUPAC Name

1-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-2-methoxyethane

InChI

InChI=1S/C97H195BrO48/c1-99-4-5-101-8-9-103-12-13-105-16-17-107-20-21-109-24-25-111-28-29-113-32-33-115-36-37-117-40-41-119-44-45-121-48-49-123-52-53-125-56-57-127-60-61-129-64-65-131-68-69-133-72-73-135-76-77-137-80-81-139-84-85-141-88-89-143-92-93-145-96-97-146-95-94-144-91-90-142-87-86-140-83-82-138-79-78-136-75-74-134-71-70-132-67-66-130-63-62-128-59-58-126-55-54-124-51-50-122-47-46-120-43-42-118-39-38-116-35-34-114-31-30-112-27-26-110-23-22-108-19-18-106-15-14-104-11-10-102-7-6-100-3-2-98/h2-97H2,1H3

InChI Key

HKBUEDPPVIUYIS-UHFFFAOYSA-N

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCBr

Origin of Product

United States

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